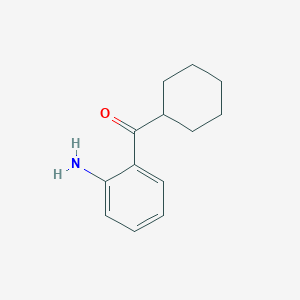
(2-氨基苯基)(环己基)甲酮
描述
(2-Aminophenyl)(cyclohexyl)methanone is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Aminophenyl)(cyclohexyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Aminophenyl)(cyclohexyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成技术: Jing 等人 (2018) 的一项研究提出了一种高效且环保的方法来合成 (2-氨基苯基)(萘-2-基)甲酮的衍生物,强调了高产率和绿色化学实践 (Jing 等人,2018).
结构表征和对接研究: Shahana 和 Yardily (2020) 专注于类似化合物的合成和表征,采用光谱方法和密度泛函理论 (DFT) 计算。他们的工作包括分子对接研究,以了解化合物的抗菌活性 (Shahana 和 Yardily,2020).
在新型化合物合成中的应用: Jang 等人 (2022) 描述了一种从环己基 (2-羟基苯基) 甲酮合成黄酮结构的新途径,突出了该过程的广泛底物范围和高原子经济性 (Jang 等人,2022).
抗炎活性: Ottosen 等人 (2003) 报告了一系列 4-氨基二苯甲酮的抗炎特性,将 (4-[(2-氨基苯基)氨基]苯基)(苯基)甲酮确定为先导化合物。这项研究强调了该化合物作为 p38 MAP 激酶抑制剂的潜力 (Ottosen 等人,2003).
生物催化: Şahin 等人 (2019) 研究了使用副干酪乳杆菌 BD101 作为生物催化剂不对称还原环己基 (苯基) 甲酮为其相应的醇,证明了其在生产对映体纯化合物的潜力 (Şahin、Serencam 和 Dertli,2019).
抗氧化和抗炎潜力: Gacche 等人 (2008) 评估了 1-(2-羟基-3-(2-羟基-环己基)-4,6-二甲氧基-苯基)-甲酮的合成衍生物的抗氧化和抗炎活性,表明其作为先导分子的潜力用于开发新的治疗剂 (Gacche、Khsirsagar、Kamble、Bandgar、Dhole、Shisode 和 Chaudhari,2008).
属性
IUPAC Name |
(2-aminophenyl)-cyclohexylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHXZEWREZILOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


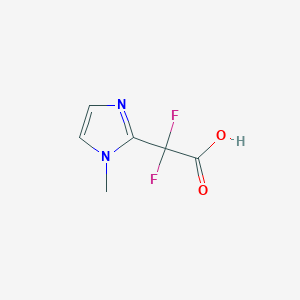
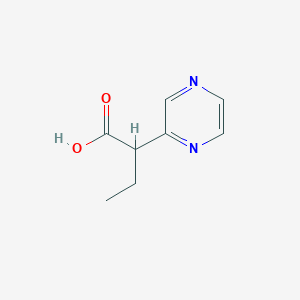
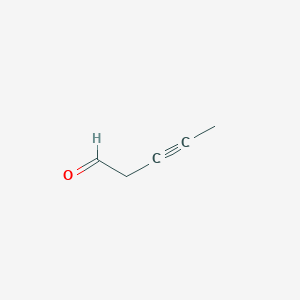
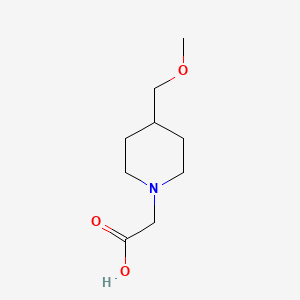
![1-[(3-Bromophenyl)methyl]-4-(methoxymethyl)piperidine](/img/structure/B7893168.png)

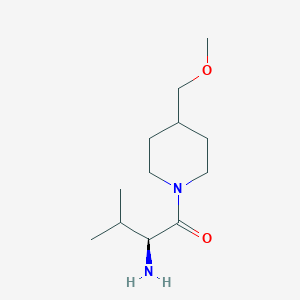
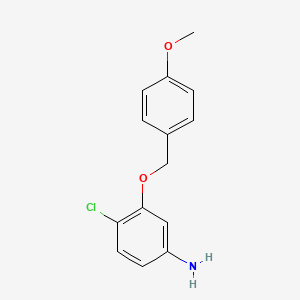

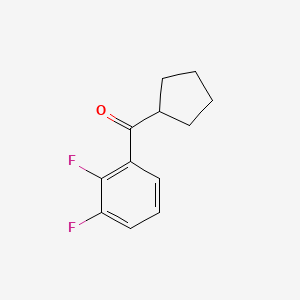
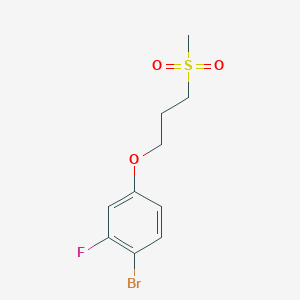

![Methyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzoate](/img/structure/B7893247.png)
